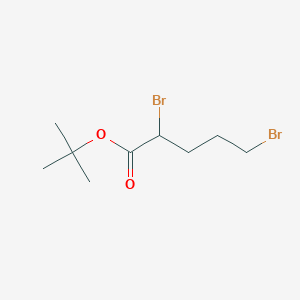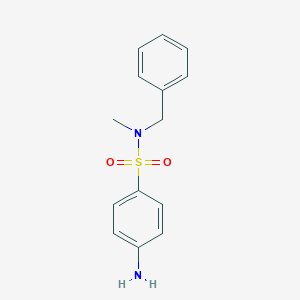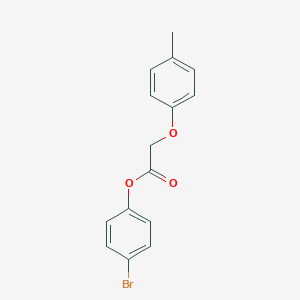![molecular formula C15H20N2O B185657 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 58324-92-8](/img/structure/B185657.png)
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMXB-A, is a synthetic compound that belongs to the class of diazabicyclooctanes. It has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR by this compound leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neuroinflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function, memory, and learning in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments, including its high yield and purity, as well as its selective agonist activity for the α7 nAChR. However, its limited solubility in water and low bioavailability in vivo may pose challenges for its use in preclinical and clinical studies.
Orientations Futures
Future research on 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one should focus on its potential therapeutic applications in various neurological disorders, as well as its mechanism of action and pharmacokinetic properties. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its safety and efficacy in humans. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective α7 nAChR agonists for the treatment of neurological disorders.
Méthodes De Synthèse
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process involving the condensation of 3-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline with ethylglyoxalate, followed by reduction and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of these disorders.
Propriétés
| 58324-92-8 | |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H20N2O/c1-16-8-13-10-17(11-14(9-16)15(13)18)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clé InChI |
QKANPQSBUFNOGL-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
SMILES canonique |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


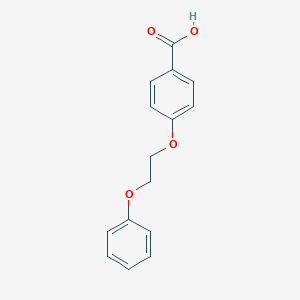

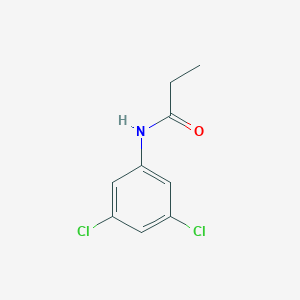

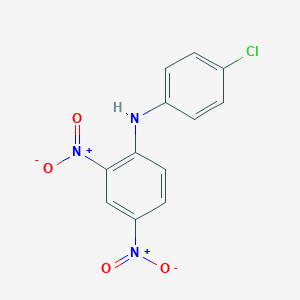
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
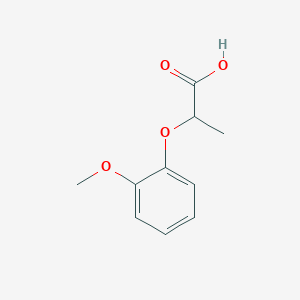
![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
